

# Protocol for using Cc-115 in vitro cell culture experiments

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## Compound of Interest

Compound Name: Cc-115

Cat. No.: B560069

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## Application Notes: In Vitro Use of Cc-115

### Introduction

**Cc-115** is a potent, orally bioavailable small molecule that functions as a dual inhibitor of mammalian Target of Rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1][2][3] Its targeted mechanism of action makes it a compound of significant interest in oncology research and drug development. **Cc-115** has demonstrated robust anti-proliferative and pro-apoptotic activity across a wide array of hematological and solid tumor cell lines.[1][4]

### Mechanism of Action

**Cc-115** exerts its anti-cancer effects by simultaneously targeting two critical cellular pathways:

- **mTOR Pathway Inhibition:** **Cc-115** inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2] The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a common feature in many cancers.[5]
- **DNA-PK Pathway Inhibition:** As a key enzyme in the Non-Homologous End Joining (NHEJ) pathway, DNA-PK is essential for the repair of DNA double-strand breaks (DSBs).[1][2] By inhibiting DNA-PK, **Cc-115** compromises the cell's ability to repair DNA damage, leading to the accumulation of genomic instability and subsequent cell death.[1] This mechanism is particularly effective in cancer cells that already exhibit high levels of replication stress and

reliance on DNA damage repair pathways for survival.[1] Furthermore, inhibition of DNA-PK by **Cc-115** can also indirectly reduce the activity of Ataxia-Telangiectasia Mutated (ATM) kinase.[4]

This dual inhibition strategy not only blocks cancer cell proliferation and survival signals but also prevents the repair of DNA damage, a combination that can lead to synthetic lethality, especially in tumors with pre-existing deficiencies in other DNA repair pathways, such as those with non-functional ATM.[1][4]

### Applications in In Vitro Research

**Cc-115** is a valuable tool for a variety of in vitro cancer research applications, including:

- **Evaluating Anti-proliferative and Cytotoxic Effects:** Assessing the impact of mTOR and DNA-PK inhibition on the growth and viability of cancer cell lines.
- **Studying DNA Damage Response:** Investigating the role of the NHEJ pathway in cancer cell survival and its potential as a therapeutic target.
- **Mechanism of Action Studies:** Elucidating the downstream effects of dual mTOR/DNA-PK inhibition on cellular signaling, apoptosis, and cell cycle progression.
- **Combination Therapy Screening:** Evaluating the synergistic potential of **Cc-115** with DNA-damaging agents (e.g., chemotherapy, radiation) or other targeted therapies.[6]
- **Biomarker Discovery:** Identifying potential pharmacodynamic markers to monitor drug activity in a preclinical setting.[4]

## Data Presentation

### Table 1: In Vitro Inhibitory Activity of Cc-115

Target/Process	Cell Line/System	IC50 / Effective Concentration	Reference
mTOR Kinase	Enzyme Assay	21 nM	[3]
DNA-PK	Enzyme Assay	13 nM	[3]
Cell Proliferation	PC-3 (Prostate Cancer)	138 nM	[3]
Cell Death	CLL (Chronic Lymphocytic Leukemia)	0.51 $\mu$ M	[7]
Cell Death	Healthy B Cells	0.93 $\mu$ M	[7]
Cell Viability	pCan1 (NSCLC)	30 - 300 nM (significant effect)	[5]
Apoptosis Induction	786-O (Renal Cell Carcinoma)	1 - 10 $\mu$ M	[8]

**Table 2: Recommended Concentration Ranges for In Vitro Assays**

Assay Type	Cell Type	Recommended Concentration	Incubation Time	Reference
Cell Viability (CCK-8)	NSCLC	30 - 300 nM	48 - 72 hours	[5]
Colony Formation	NSCLC	30 - 300 nM	Not Specified	[5]
Apoptosis (Trypan Blue)	NSCLC	30 - 300 nM	72 hours	[5]
Proliferation (EdU)	NSCLC	100 nM	Not Specified	[5]
Cell Cycle (PI Staining)	NSCLC	100 nM	36 hours	[5]
Migration/Invasion	NSCLC	100 nM	24 hours	[5]
Western Blot (Target Modulation)	CLL	0.35, 1, 3.5 $\mu$ M	30 minutes (pre-treatment)	[7]

## Experimental Protocols

### Protocol 1: General Cell Culture and Maintenance

This protocol provides a general workflow for handling and preparing cells for experiments with **Cc-115**. Specific media and conditions should be optimized for the cell line in use.

- Cell Thawing and Expansion:
  - Thaw cryopreserved cells rapidly in a 37°C water bath.[9]
  - Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium.
  - Centrifuge at approximately 200 x g for 5 minutes.

- Resuspend the cell pellet in fresh complete growth medium and transfer to an appropriate culture flask.
- Incubate at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Cell Passaging:
  - When cells reach 80-90% confluency, aspirate the medium.
  - Wash the cell monolayer with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).
  - Add an appropriate dissociation reagent (e.g., Trypsin-EDTA or TrypLE) and incubate until cells detach.
  - Neutralize the dissociation reagent with complete growth medium and collect the cell suspension.
  - Centrifuge at 200 x g for 5 minutes.
  - Resuspend the pellet and seed new flasks at the desired density.
- Preparation of **Cc-115** Stock Solution:
  - **Cc-115** is typically supplied as a solid. Prepare a high-concentration stock solution (e.g., 10 mM) in Dimethyl Sulfoxide (DMSO).
  - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
  - On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all treatments (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

## Protocol 2: Cell Viability Assay (e.g., using CCK-8)

This assay measures the inhibition of cell growth and proliferation.

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100  $\mu$ L of complete growth medium.
- Incubation: Allow cells to adhere and stabilize by incubating for 24 hours at 37°C, 5% CO<sub>2</sub>.
- Treatment: Prepare serial dilutions of **Cc-115** in culture medium. Remove the existing medium from the wells and add 100  $\mu$ L of the medium containing the various concentrations of **Cc-115**. Include wells for "vehicle control" (medium with DMSO) and "untreated control".
- Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).[5]
- Assay: Add 10  $\mu$ L of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
- Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC<sub>50</sub> value.

## Protocol 3: Apoptosis Assay (Caspase Activity)

This protocol measures the induction of apoptosis via caspase activation.

- Cell Seeding and Treatment: Seed cells in a 96-well plate (white-walled for luminescence) and treat with **Cc-115** as described in the cell viability protocol (e.g., concentrations from 1-10  $\mu$ M for RCC cells).[8]
- Incubation: Incubate for a predetermined time point (e.g., 24, 48 hours).
- Assay Execution: Use a commercial luminescent caspase-3/7 assay kit according to the manufacturer's instructions.
- Lysis: Add the caspase reagent directly to the wells, mix, and incubate at room temperature for 1-2 hours.
- Measurement: Measure the luminescence using a plate reader.
- Analysis: Normalize the caspase activity to the number of viable cells (can be run in a parallel plate) or express as fold-change relative to the vehicle control.

## Protocol 4: Western Blot for Target Engagement

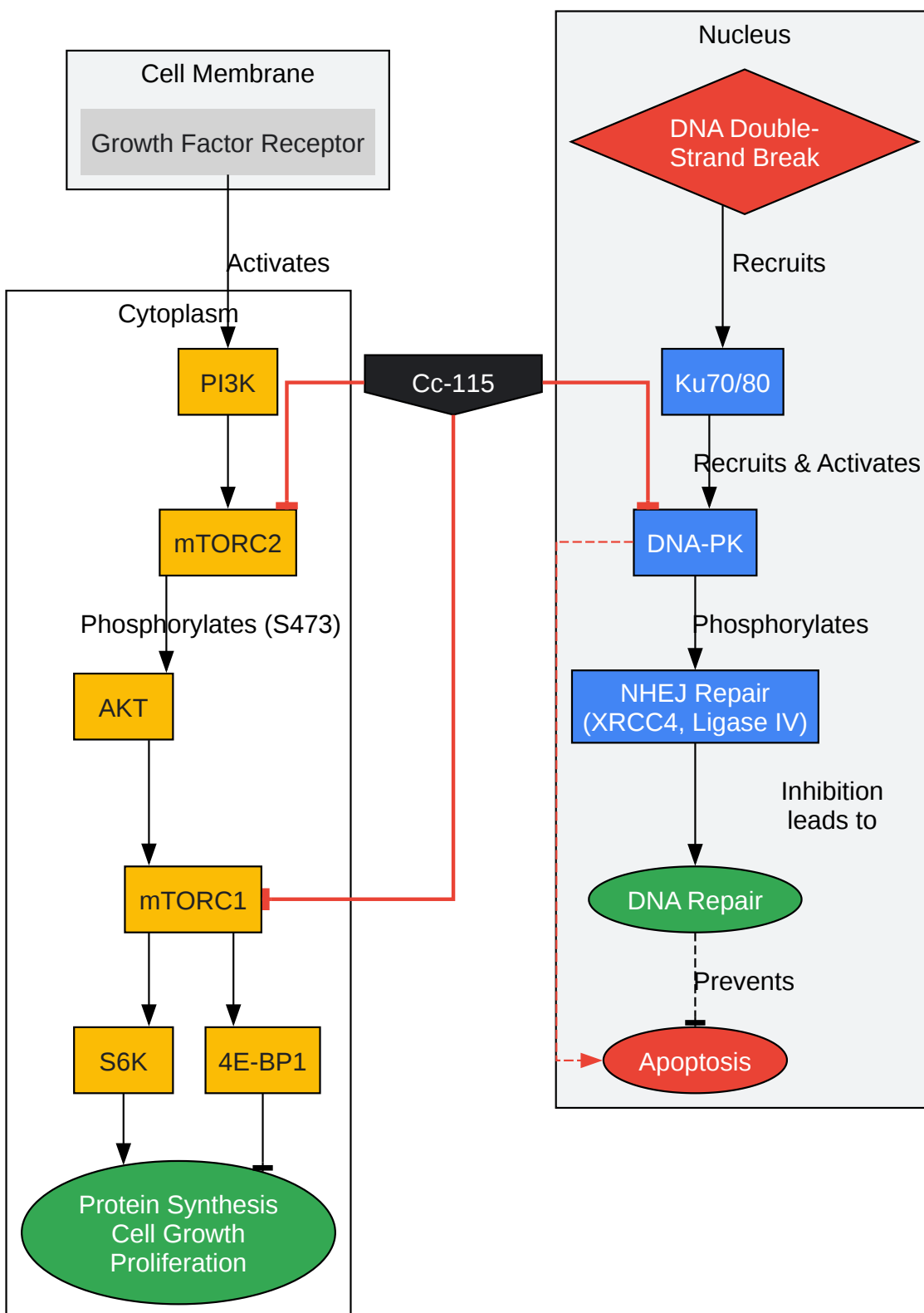
This protocol is used to confirm that **Cc-115** is inhibiting its targets within the cell.

- Cell Seeding and Treatment: Seed cells in 6-well plates or 10 cm dishes. Grow until they reach ~70-80% confluency.
- Treatment: Treat the cells with various concentrations of **Cc-115** for the desired time (e.g., 30 minutes to 24 hours).[7] For DNA-PK target engagement, it may be necessary to induce DNA damage (e.g., with radiation or bleomycin) after **Cc-115** pre-treatment.[7]
- Cell Lysis: Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
    - p-DNA-PKcs (S2056)
    - Total DNA-PKcs
    - p-AKT (S473)
    - Total AKT
    - p-S6 Ribosomal Protein (S235/236)
    - Total S6

- A loading control (e.g.,  $\beta$ -actin or GAPDH)
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels to show target inhibition.

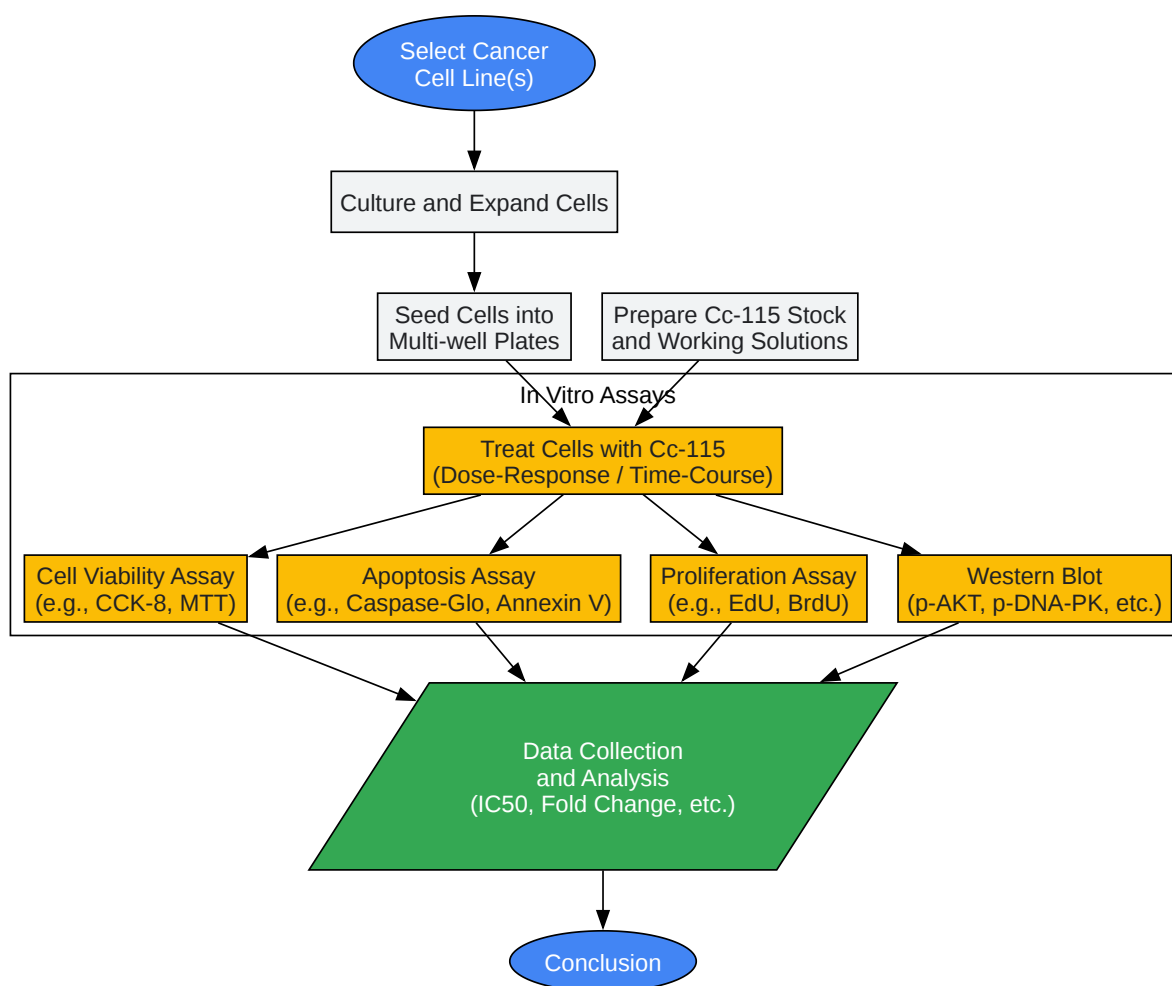
## Mandatory Visualization





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Caption: Mechanism of action of **Cc-115**, a dual inhibitor of mTOR and DNA-PK.



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Caption: General experimental workflow for evaluating **Cc-115** in vitro.

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